6-Chloro-2-methoxynicotinic acid
Overview
Description
6-Chloro-2-methoxynicotinic acid is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 6 and 2 of the pyridine ring are replaced by a chlorine atom and a methoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxynicotinic acid typically involves the chlorination of 2-methoxynicotinic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 6-position with a chlorine atom. The general reaction scheme is as follows:
Starting Material: 2-Methoxynicotinic acid
Reagent: Chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride)
Solvent: Anhydrous solvent (e.g., dichloromethane)
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 0-5°C) to prevent over-chlorination and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form 2-methoxynicotinic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) to form various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Major Products
Oxidation: Formation of 6-chloro-2-carboxynicotinic acid.
Reduction: Formation of 2-methoxynicotinic acid.
Substitution: Formation of various 6-substituted-2-methoxynicotinic acid derivatives.
Scientific Research Applications
6-Chloro-2-methoxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylnicotinic acid
- 6-Chloro-2-hydroxynicotinic acid
- 2-Methoxy-6-nitronicotinic acid
Uniqueness
6-Chloro-2-methoxynicotinic acid is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
IUPAC Name |
6-chloro-2-methoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEDPOXJDWAJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605518 | |
Record name | 6-Chloro-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65515-33-5 | |
Record name | 6-Chloro-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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